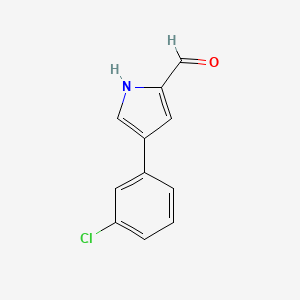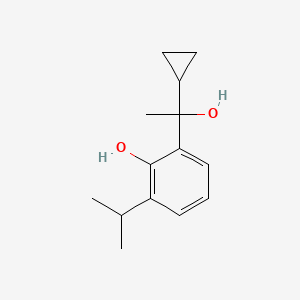
2-(1-Cyclopropyl-1-hydroxyethyl)-6-isopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Cyclopropyl-1-hydroxyethyl)-6-isopropylphenol is an organic compound with a unique structure that includes a cyclopropyl group, a hydroxyethyl group, and an isopropyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclopropyl-1-hydroxyethyl)-6-isopropylphenol typically involves the reaction of cyclopropyl ketones with phenolic compounds under specific conditions. One common method involves the use of cyclopropyl methyl ketone and 2,6-dimethylphenol in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclopropyl-1-hydroxyethyl)-6-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclopropyl ethyl derivative.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropyl ethyl derivatives.
Substitution: Formation of alkylated or acylated phenol derivatives.
Scientific Research Applications
2-(1-Cyclopropyl-1-hydroxyethyl)-6-isopropylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Cyclopropyl-1-hydroxyethyl)-6-isopropylphenol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the cyclopropyl group can interact with hydrophobic regions of proteins, potentially altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Cyclopropyl-1-hydroxyethyl)-6-ethylphenol
- 3-(1-Cyclopropyl-1-hydroxyethyl)-2,6-difluorobenzonitrile
Uniqueness
2-(1-Cyclopropyl-1-hydroxyethyl)-6-isopropylphenol is unique due to the presence of both cyclopropyl and isopropyl groups, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and effects.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(1-cyclopropyl-1-hydroxyethyl)-6-propan-2-ylphenol |
InChI |
InChI=1S/C14H20O2/c1-9(2)11-5-4-6-12(13(11)15)14(3,16)10-7-8-10/h4-6,9-10,15-16H,7-8H2,1-3H3 |
InChI Key |
WRBFVKWCTJJUIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)(C2CC2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


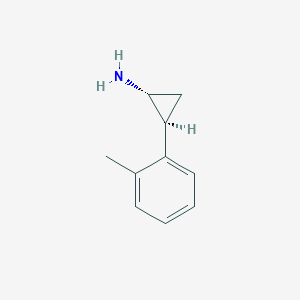
![nonyl 8-[3-[[dimethylamino(methanesulfonamido)methylidene]amino]propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate](/img/structure/B13351826.png)
![1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one](/img/structure/B13351838.png)
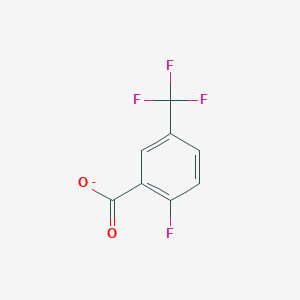
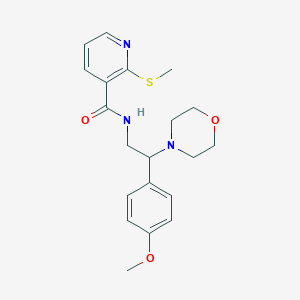
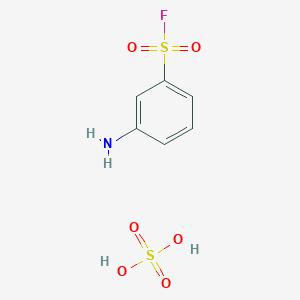
![3-([1,4'-Bipiperidin]-1'-yl)-3-oxopropanenitrile](/img/structure/B13351859.png)
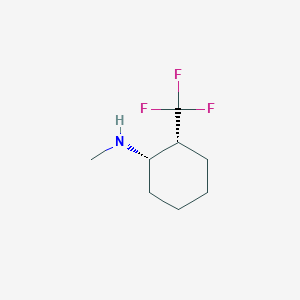
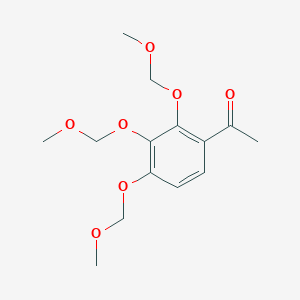
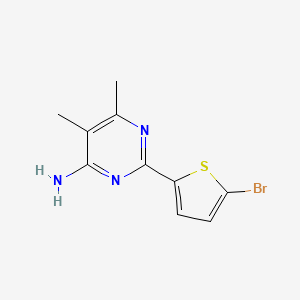
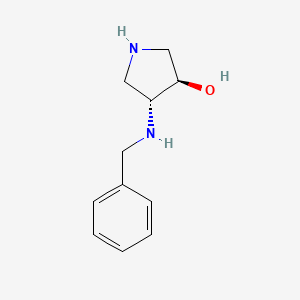
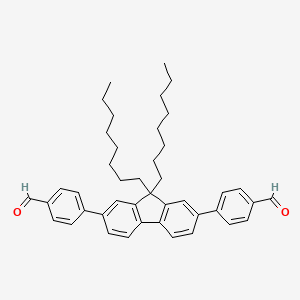
![(3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13351894.png)
